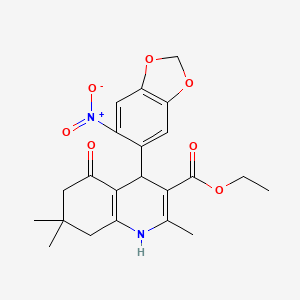![molecular formula C16H14ClN3O3 B14951030 (2E)-2-({[(4-chlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide](/img/structure/B14951030.png)
(2E)-2-({[(4-chlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-({[(4-chlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide is a synthetic organic compound characterized by its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-({[(4-chlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide typically involves the reaction of 4-chlorophenyl isocyanate with 4-methylphenylhydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and intermediates.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-({[(4-chlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-2-({[(4-chlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown activity against certain bacterial strains and is being explored as an antibiotic agent.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals. Its unique structure allows for the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2E)-2-({[(4-chlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide involves its interaction with molecular targets such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathway. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its potential as an antibiotic.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-({[(4-bromophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide
- (2E)-2-({[(4-fluorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide
- (2E)-2-({[(4-iodophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide
Uniqueness
Compared to its analogs, (2E)-2-({[(4-chlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide exhibits unique properties due to the presence of the chlorine atom. This halogen imparts specific electronic and steric effects, influencing the compound’s reactivity and biological activity. The chlorine atom enhances the compound’s ability to interact with biological targets, making it a more potent inhibitor compared to its bromine, fluorine, and iodine counterparts.
Propiedades
Fórmula molecular |
C16H14ClN3O3 |
|---|---|
Peso molecular |
331.75 g/mol |
Nombre IUPAC |
[(E)-[2-(4-methylanilino)-2-oxoethylidene]amino] N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C16H14ClN3O3/c1-11-2-6-13(7-3-11)19-15(21)10-18-23-16(22)20-14-8-4-12(17)5-9-14/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |
Clave InChI |
WIWRVZPLIRCOQT-VCHYOVAHSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)/C=N/OC(=O)NC2=CC=C(C=C2)Cl |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C=NOC(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B14950960.png)
![6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline](/img/structure/B14950974.png)
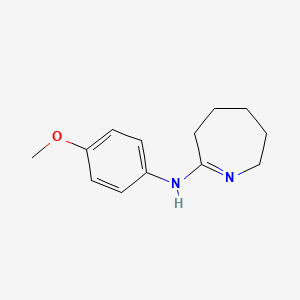
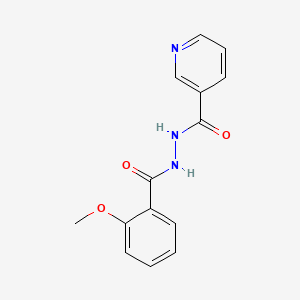
![N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide](/img/structure/B14950985.png)
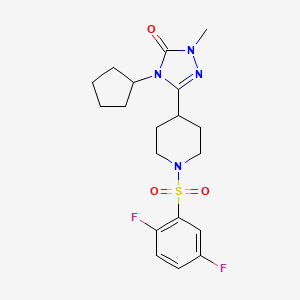
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B14950996.png)
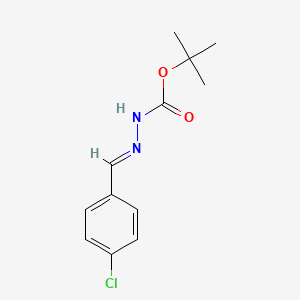
![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}furan-2-carboxamide](/img/structure/B14951004.png)
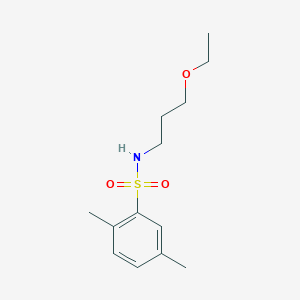
![N-Phenyl-N-({N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B14951024.png)
![N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-1-(3-methylphenyl)methanesulfonamide](/img/structure/B14951045.png)
![N-(3-fluorophenyl)-2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14951047.png)
